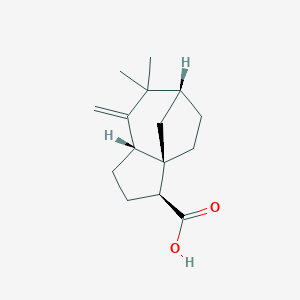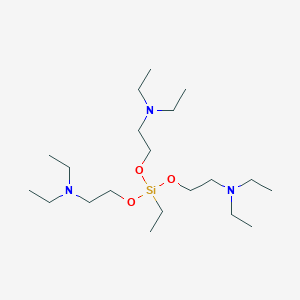
Ethyltris(2-diethylaminoethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(2-diethylaminoethoxy)silane, also known as TDEAS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TDEAS is a silane coupling agent that is commonly used in the synthesis of inorganic-organic hybrid materials, and it has been shown to have a wide range of potential uses in various fields of science and technology.
Mecanismo De Acción
The mechanism of action of Ethyltris(2-diethylaminoethoxy)silane is not fully understood, but it is believed to involve the formation of covalent bonds between the silane molecule and the surface of the material being modified. This results in improved adhesion and compatibility between the two materials, which can lead to improved performance and functionality.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Ethyltris(2-diethylaminoethoxy)silane, as it is primarily used in the synthesis of materials rather than in biological systems. However, some studies have suggested that Ethyltris(2-diethylaminoethoxy)silane may have potential applications in drug delivery and other biomedical applications due to its ability to modify the surface of materials and improve their compatibility with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyltris(2-diethylaminoethoxy)silane in lab experiments is its versatility and ease of use. Ethyltris(2-diethylaminoethoxy)silane can be easily synthesized and purified, and it can be used to modify a wide range of materials. However, there are also some limitations to using Ethyltris(2-diethylaminoethoxy)silane, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Direcciones Futuras
There are many potential future directions for research involving Ethyltris(2-diethylaminoethoxy)silane. One area of interest is in the development of new inorganic-organic hybrid materials with improved properties and functionality. Another area of interest is in the use of Ethyltris(2-diethylaminoethoxy)silane as a surface modifier for biomedical applications, such as drug delivery and tissue engineering. Additionally, there is potential for Ethyltris(2-diethylaminoethoxy)silane to be used in the development of new catalysts and sensors with improved performance and sensitivity.
Métodos De Síntesis
The synthesis of Ethyltris(2-diethylaminoethoxy)silane is a complex process that involves several steps. The most common method for synthesizing Ethyltris(2-diethylaminoethoxy)silane is through a reaction between triethoxysilane and diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures and pressures. The resulting product is a clear liquid that can be purified through distillation or other methods.
Aplicaciones Científicas De Investigación
Ethyltris(2-diethylaminoethoxy)silane has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the development of inorganic-organic hybrid materials, which have a wide range of potential uses in areas such as catalysis, sensors, and biomedical applications. Ethyltris(2-diethylaminoethoxy)silane has also been studied for its potential use as a surface modifier for various materials, including metals, polymers, and ceramics.
Propiedades
Número CAS |
17146-75-7 |
|---|---|
Nombre del producto |
Ethyltris(2-diethylaminoethoxy)silane |
Fórmula molecular |
C20H47N3O3Si |
Peso molecular |
405.7 g/mol |
Nombre IUPAC |
2-[bis[2-(diethylamino)ethoxy]-ethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C20H47N3O3Si/c1-8-21(9-2)15-18-24-27(14-7,25-19-16-22(10-3)11-4)26-20-17-23(12-5)13-6/h8-20H2,1-7H3 |
Clave InChI |
VAUYQCSHTINUDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
Otros números CAS |
17146-75-7 |
Sinónimos |
Tris[2-(diethylamino)ethoxy]ethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



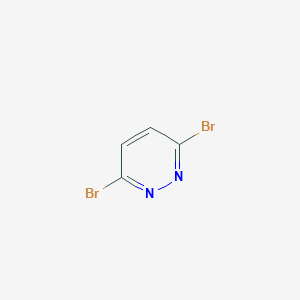
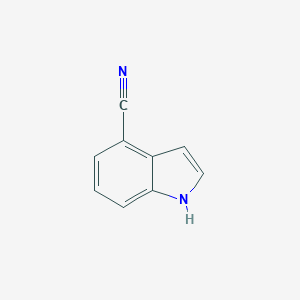
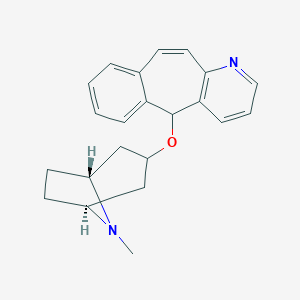

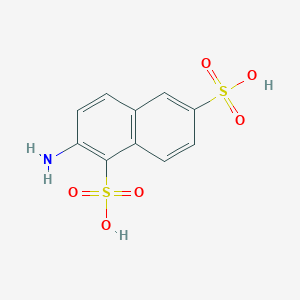
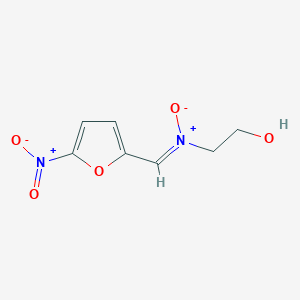
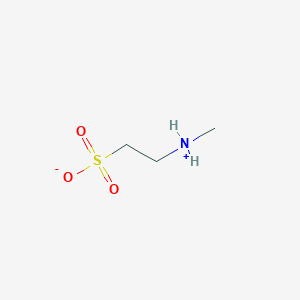
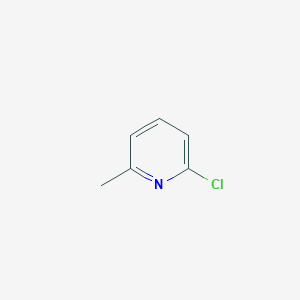
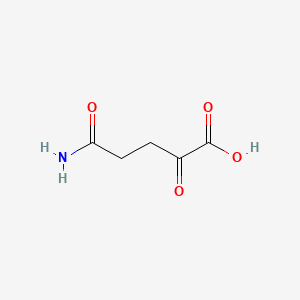
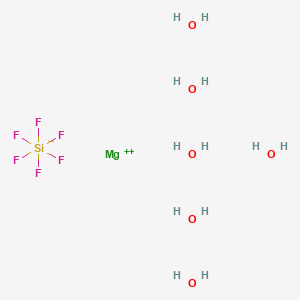
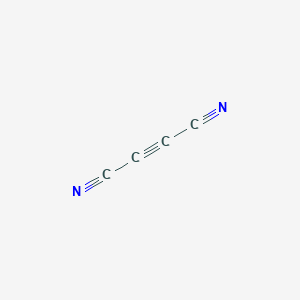
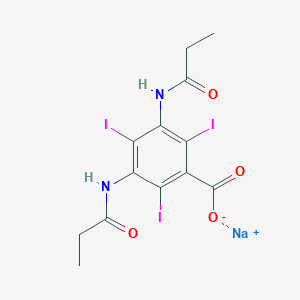
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
